molecular formula C16H17Cl2NO3 B1397704 Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354488-39-3

Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride

Cat. No.: B1397704
CAS No.: 1354488-39-3
M. Wt: 342.2 g/mol
InChI Key: AYCWGLPSOXRBJW-LPJGFKLNSA-N
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Description

Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride is a synthetic organic compound It is characterized by its complex molecular structure, which includes a pyrrolidine ring, a naphthyl group, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Naphthyl Group: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the naphthyl group to the pyrrolidine ring.

    Esterification: The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially affecting the naphthyl or pyrrolidine moieties.

    Reduction: Reduction reactions might target the ester group or other reducible functionalities.

    Substitution: The chloro substituent can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could produce a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigated for its pharmacological properties, possibly as a drug candidate.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, influencing biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,4S)-4-[(4-bromo-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride
  • Methyl (2S,4S)-4-[(4-fluoro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride

Uniqueness

The unique combination of the chloro substituent and the naphthyl group in Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride may confer distinct chemical and biological properties compared to its analogs. This could result in different reactivity, binding affinities, or pharmacological effects.

Properties

IUPAC Name

methyl (2S,4S)-4-(4-chloronaphthalen-1-yl)oxypyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3.ClH/c1-20-16(19)14-8-10(9-18-14)21-15-7-6-13(17)11-4-2-3-5-12(11)15;/h2-7,10,14,18H,8-9H2,1H3;1H/t10-,14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCWGLPSOXRBJW-LPJGFKLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=C(C3=CC=CC=C32)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C3=CC=CC=C32)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 2
Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 3
Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 5
Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 6
Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride

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